MAO-A Inhibitory Activity of Salsoline vs. Salsolinol and Salsolidine
Salsoline demonstrates weak inhibition of monoamine oxidase A (MAO-A) compared to its structural analogs. In a direct, head-to-head comparison of optically active alkaloids, the R-enantiomer of salsoline exhibited a Ki of 77 μM against MAO-A, making it 2.5-fold less potent than R-salsolinol (Ki = 31 μM) and nearly 13-fold less potent than R-salsolidine (Ki = 6 μM) [1]. This establishes a clear potency hierarchy and indicates that the presence of the 6,7-dihydroxy moiety (as in salsolinol) or the N-methyl group (as in salsolidine) confers greater affinity for the enzyme than salsoline's 6-hydroxy-7-methoxy substitution pattern.
| Evidence Dimension | MAO-A inhibition (Ki) |
|---|---|
| Target Compound Data | 77 μM (R-salsoline) |
| Comparator Or Baseline | R-Salsolinol (31 μM); R-Salsolidine (6 μM); R-Carnegine (2 μM) |
| Quantified Difference | Salsoline is 2.5-fold less potent than salsolinol and 12.8-fold less potent than salsolidine. |
| Conditions | In vitro enzyme inhibition assay using rat brain MAO-A. |
Why This Matters
This quantitative difference confirms that salsoline is a weak MAO inhibitor, making it useful as a negative control or for establishing SAR where O-methylation reduces potency.
- [1] Bembenek ME, Abell CW, Chrisey LA, Rozwadowska MD, Gessner W, Brossi A. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. J Med Chem. 1990;33(1):147-52. View Source
